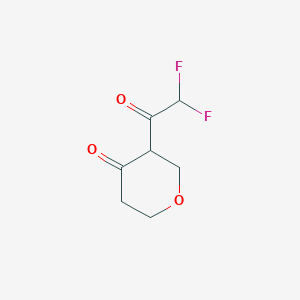![molecular formula C7H3BrF3N3O B13305732 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with bromine and trifluoromethyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL typically involves a series of chemical reactions starting from readily available precursors. One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one as the starting material. The reaction is carried out in the presence of a palladium catalyst (XPhosPdG2/XPhos) and a variety of aryl and heteroaryl boronic acids. The reaction conditions are optimized to avoid debromination and achieve high yields of the desired product .
Analyse Chemischer Reaktionen
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory agent and for its activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Studies: Preliminary biological evaluations have shown that derivatives of this compound display micromolar IC50 values against monoamine oxidase B, indicating potential therapeutic applications.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For example, its activity against monoamine oxidase B suggests that it may inhibit the enzyme’s activity, thereby modulating neurotransmitter levels in the brain. The exact molecular pathways and targets involved in its anti-inflammatory effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Another derivative with different functional groups, which may result in varied reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C7H3BrF3N3O |
|---|---|
Molekulargewicht |
282.02 g/mol |
IUPAC-Name |
3-bromo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H3BrF3N3O/c8-3-2-12-14-5(15)1-4(7(9,10)11)13-6(3)14/h1-2,12H |
InChI-Schlüssel |
VRBCUNULPAPPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



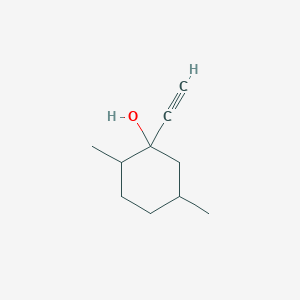
amine](/img/structure/B13305664.png)
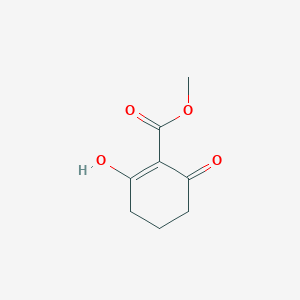
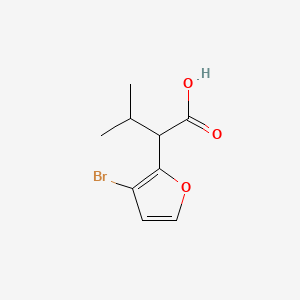


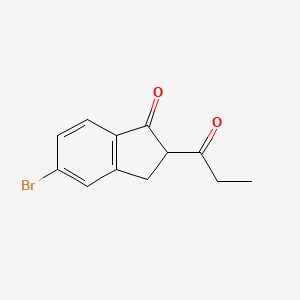
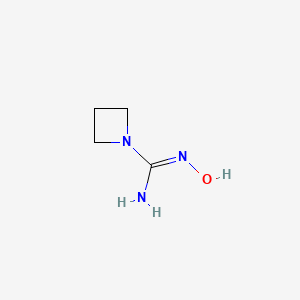
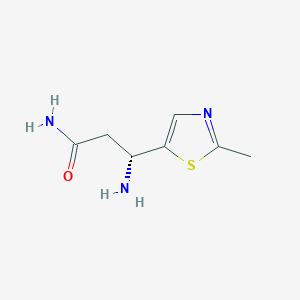


![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)
